molecular formula C9H17NO2 B8674916 methyl4-amino-1-methylcyclohexane-1-carboxylate

methyl4-amino-1-methylcyclohexane-1-carboxylate

Cat. No. B8674916
M. Wt: 171.24 g/mol
InChI Key: BLJQBWDXAQDIDB-UHFFFAOYSA-N
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Patent
US05344845

Procedure details

0.2 g of 10% palladium-carbon was added to a solution of 3.1 g of methyl 4-(N-benzylamino)-1-methyl-1-cyclohexanecarboxylate (Example 15) in 200 ml of methanol. The solution was reacted at room temperature under normal-pressure hydrogen gas. The reaction was stopped after 20 hours, the catalyst was filtered out, and the solvent was removed in vacuo from the filtrate. As a result, 1.4 g of methyl 4-amino-1-methyl-1-cyclohexanecarboxylate was obtained as a pale yellow oil, which had the following physiochemical properties:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 4-(N-benzylamino)-1-methyl-1-cyclohexanecarboxylate
Quantity
3.1 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
palladium-carbon
Quantity
0.2 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([NH:8][CH:9]1[CH2:14][CH2:13][C:12]([CH3:19])([C:15]([O:17][CH3:18])=[O:16])[CH2:11][CH2:10]1)C1C=CC=CC=1.[H][H]>CO.[C].[Pd]>[NH2:8][CH:9]1[CH2:10][CH2:11][C:12]([CH3:19])([C:15]([O:17][CH3:18])=[O:16])[CH2:13][CH2:14]1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
methyl 4-(N-benzylamino)-1-methyl-1-cyclohexanecarboxylate
Quantity
3.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NC1CCC(CC1)(C(=O)OC)C
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Name
palladium-carbon
Quantity
0.2 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the catalyst was filtered out
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo from the filtrate

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
NC1CCC(CC1)(C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: CALCULATEDPERCENTYIELD 68.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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